2-Cyclopropyl-2-hydroxyacetic acid

Catalog No.
S686972
CAS No.
5617-84-5
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropyl-2-hydroxyacetic acid

CAS Number

5617-84-5

Product Name

2-Cyclopropyl-2-hydroxyacetic acid

IUPAC Name

2-cyclopropyl-2-hydroxyacetic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)

InChI Key

WGYFYSOUPAKFHY-UHFFFAOYSA-N

SMILES

C1CC1C(C(=O)O)O

Canonical SMILES

C1CC1C(C(=O)O)O

Potential as a Building Block in Organic Synthesis:

-Cyclopropyl-2-hydroxyacetic acid, existing in both (2R) and (2S) stereoisomers, holds potential as a valuable building block in organic synthesis due to its unique functional group combination. The presence of a cyclopropane ring and a carboxylic acid group alongside a hydroxyl group offers diverse possibilities for chemical transformations. Researchers have explored its use in the synthesis of various complex molecules, including:

  • Carbocyclic and heterocyclic compounds

    Studies have shown the utilization of 2-cyclopropyl-2-hydroxyacetic acid in the synthesis of carbocyclic and heterocyclic ring systems, demonstrating its potential for constructing complex organic frameworks [].

  • Natural products

    The compound has been investigated for its applicability in the synthesis of natural products with potential biological activities [].

Exploration of Biological Activities:

  • Antimicrobial properties

    Derivatives of 2-cyclopropyl-2-hydroxyacetic acid have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains [].

  • Enzyme inhibition

    Research has explored the potential of certain derivatives to inhibit specific enzymes, suggesting their possible application in drug development [].

2-Cyclopropyl-2-hydroxyacetic acid is an organic compound characterized by its unique cyclopropyl group, a three-membered carbon ring, attached to a hydroxyacetic acid moiety. The molecular formula for this compound is C5_5H8_8O3_3, and it has a molecular weight of approximately 132.12 g/mol. The structure features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which contribute to its acidic properties and potential biological activities .

Due to the presence of the hydroxyl and carboxylic acid functional groups. Notable reactions include:

  • Esterification: The compound can react with alcohols to form esters, which are often more stable and have different properties than the parent acid.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, forming cyclopropyl derivatives that could be more reactive or biologically active.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, altering the compound's reactivity and biological properties.

Research indicates that 2-cyclopropyl-2-hydroxyacetic acid exhibits notable biological activities, particularly as a potential therapeutic agent. Its structural characteristics suggest it may interact with various biological targets:

  • Antimicrobial Activity: Some studies have shown that compounds with similar structures possess antimicrobial properties, indicating potential for 2-cyclopropyl-2-hydroxyacetic acid in combating bacterial infections.
  • Anti-inflammatory Effects: Compounds containing hydroxy and carboxylic acid groups are often investigated for their anti-inflammatory properties, making this compound a candidate for further research in this area.

Several synthetic routes exist to produce 2-cyclopropyl-2-hydroxyacetic acid. Common methods include:

  • Direct Hydrolysis: Starting from cyclopropyl derivatives of acetic acid, hydrolysis can yield the target compound directly.
  • Grignard Reaction: Reacting cyclopropylmagnesium bromide with carbon dioxide followed by acidic workup can produce 2-cyclopropyl-2-hydroxyacetic acid.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of hydroxy acids from simpler substrates can provide a more environmentally friendly synthesis route.

The applications of 2-cyclopropyl-2-hydroxyacetic acid span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties may allow for use in developing pesticides or fungicides.
  • Chemical Intermediates: The compound can be used as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving 2-cyclopropyl-2-hydroxyacetic acid focus on its binding affinity to various biological targets. Preliminary studies suggest it may interact with:

  • Enzymes: Investigating how this compound inhibits or activates specific enzymes could reveal its therapeutic potential.
  • Receptors: Binding studies with cell surface receptors may elucidate its role in signaling pathways.

Several compounds share structural similarities with 2-cyclopropyl-2-hydroxyacetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Hydroxyacetic AcidC2_2H4_4O3_3Simple structure; widely studied for metabolic pathways
Cyclopropanecarboxylic AcidC4_4H6_6O2_2Lacks hydroxyl group; used in organic synthesis
3-Cyclopropylpropanoic AcidC6_6H10_10O2_2Contains an additional carbon chain; potential for different reactivity
(R)-Lactic AcidC3_3H6_6O3_3Chiral center; widely used in food and pharmaceutical industries

Uniqueness

The unique aspect of 2-cyclopropyl-2-hydroxyacetic acid lies in its combination of the cyclopropyl group and the hydroxyacetic structure, which may confer distinct biological activities not observed in simpler analogs. Its potential as a therapeutic agent warrants further investigation into its mechanisms of action and applications across various fields.

2-Cyclopropyl-2-hydroxyacetic acid, with the molecular formula C₅H₈O₃ and molecular weight of 116.11-116.12 g/mol, represents a unique α-hydroxyacetic acid derivative characterized by the presence of a strained cyclopropyl ring attached to the alpha carbon [1] [3]. The compound exists as two enantiomers due to the chiral center at the alpha carbon position, with the (S)-enantiomer (CAS: 113686-28-5) and (R)-enantiomer (CAS: 134624-47-8) exhibiting distinct stereochemical properties [4] [5] [6].

X-ray Crystallographic Analysis

X-ray crystallographic studies of cyclopropyl-containing carboxylic acids provide fundamental insights into the structural parameters and conformational preferences of 2-cyclopropyl-2-hydroxyacetic acid. The crystallographic analysis of related cyclopropane carboxylic acid derivatives reveals characteristic bond lengths and angles that are consistent with the strained nature of the three-membered ring system [7] [8].

In crystallographic studies of similar compounds, such as cis-2-(2-carboxycyclopropyl)glycine, the cyclopropane carbon-carbon bonds proximal to the carboxylic group are notably elongated compared to the distal bonds. Specifically, the C-C bonds adjacent to the carboxyl-bearing carbon typically measure 1.520-1.532 Å, while the distal cyclopropane bond measures approximately 1.484-1.489 Å [7] [8]. This bond length variation reflects the electronic influence of the electron-withdrawing carboxylic acid group on the cyclopropane ring system.

The torsion angles in cyclopropane carboxylic acids consistently adopt a bisected conformation, with typical values ranging from -4.3° to -11.1° for the O-C-C-X angle (where X represents the midpoint of the distal cyclopropane bond) [8]. This conformational preference minimizes steric interactions while optimizing orbital overlap between the carboxyl group and the cyclopropane ring.

For 2-cyclopropyl-2-hydroxyacetic acid specifically, crystallographic analysis would be expected to reveal:

Structural ParameterExpected ValueReference Compounds
Cyclopropyl C-C bond lengths1.484-1.532 ÅRelated cyclopropyl carboxylates [7] [8]
C-C-C bond angles (cyclopropyl)60.0 ± 2°Cyclopropane derivatives [9]
Carboxyl torsion angle-5° to -11°Cyclopropane carboxylic acids [8]
Hydroxyl group orientationBisected conformationα-Hydroxy acids

The crystallographic data for the dicyclopropyl analog 2,2-dicyclopropylglycolic acid (CAS: 24297-25-4) provides valuable structural insights for understanding the arrangement of cyclopropyl groups in hydroxyacetic acid derivatives [11] [12]. This compound crystallizes in a homodromic ring structure containing carboxy OH, alcohol OH, and C=O functional groups connected by hydrogen bonding networks [11].

Stereochemical Considerations

The stereochemistry of 2-cyclopropyl-2-hydroxyacetic acid is defined by the configuration at the alpha carbon, which bears both the hydroxyl group and the cyclopropyl substituent. The compound exhibits C₂ symmetry considerations that influence its chemical behavior and biological activity [13] [14].

Diastereomeric Control in Synthesis

Diastereomeric control in the synthesis of 2-cyclopropyl-2-hydroxyacetic acid derivatives relies on the conformational rigidity imparted by the cyclopropyl group. The constrained geometry of the cyclopropane ring significantly influences the stereochemical outcome of reactions at the adjacent chiral center [15] [16].

Synthetic approaches employing cyclopropanation strategies demonstrate high diastereoselectivity due to the directional nature of carbene insertion. The Corey-Chaykovsky cyclopropanation method, when applied to related systems, consistently produces single diastereomers with retention of stereochemistry [17]. This selectivity arises from the preferential approach of electrophilic species to the less hindered face of the molecule, as determined by the spatial arrangement of the cyclopropyl group.

The synthesis of cyclopropyl-containing compounds through iodine/DBU-mediated cyclization reactions demonstrates the formation of both cis and trans diastereomers, with the trans arrangement typically favored due to reduced steric repulsion between bulky substituents [15]. In the case of 2-cyclopropyl-2-hydroxyacetic acid, the relative arrangement of the hydroxyl and carboxyl groups follows similar stereochemical preferences.

Synthetic MethodDiastereoselectivityStereochemical Outcome
Corey-Chaykovsky cyclopropanation>95% single diastereomerRetention of configuration [17]
Iodine/DBU cyclization60:40 trans:cis ratioTrans diastereomer favored [15]
Grignard approachVariable selectivityDepends on reaction conditions

Absolute Configuration Determination

Absolute configuration determination for 2-cyclopropyl-2-hydroxyacetic acid employs multiple complementary analytical techniques. The most definitive method involves single-crystal X-ray diffraction analysis of suitable derivatives or co-crystals with chiral auxiliaries [7].

Nuclear magnetic resonance spectroscopy provides valuable stereochemical information through the analysis of coupling patterns and chemical shift differences between enantiomers. Chiral solvating agents (CSAs) have proven particularly effective for the discrimination of α-hydroxy acids, including cyclopropyl derivatives [18] [14]. The use of tetraaza macrocyclic chiral solvating agents (TAMCSAs) enables the differentiation of enantiomers through distinctive ¹H NMR chemical shift patterns [14].

The absolute configuration can be assigned using the following hierarchy of methods:

Primary Methods:

  • Single-crystal X-ray diffraction with anomalous dispersion
  • Vibrational circular dichroism (VCD) spectroscopy
  • Electronic circular dichroism (ECD) combined with computational analysis

Secondary Methods:

  • Chiral solvating agent NMR analysis [14]
  • Chiral derivatization followed by chromatographic analysis
  • Comparison with authentic samples of known configuration

The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the (S)-configuration corresponds to the arrangement with the hydroxyl group positioned anti to the carboxyl group when viewed along the C-cyclopropyl bond [6] [19].

Conformational Analysis Through NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the conformational preferences and dynamic behavior of 2-cyclopropyl-2-hydroxyacetic acid in solution. The characteristic NMR signatures of both the cyclopropyl and α-hydroxy acid moieties offer valuable structural insights [20] [9].

Proton NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-cyclopropyl-2-hydroxyacetic acid exhibits distinctive chemical shifts that reflect the electronic environment of each proton. The alpha proton (H-2) appears as a characteristic doublet in the region δ 4.0-4.5 ppm, with coupling to the cyclopropyl methine proton [21] [22].

The cyclopropyl protons display the characteristic pattern expected for this ring system:

  • Cyclopropyl methine proton (H-1'): δ 1.0-1.5 ppm (multipicity depends on coupling)
  • Cyclopropyl methylene protons: δ 0.4-1.2 ppm (complex multipicity due to geminal and vicinal couplings)

Coupling constants within the cyclopropyl system follow established patterns for three-membered rings [23] [9]:

Coupling TypeTypical Range (Hz)Observed Pattern
Vicinal cis (³J)8-10 HzLarger coupling constant [9]
Vicinal trans (³J)5-7 HzSmaller coupling constant [9]
Geminal (²J)-4 to -6 HzNegative coupling (not directly observed) [9]

Carbon-13 NMR Spectroscopy

¹³C NMR spectroscopy provides complementary structural information, with the cyclopropyl carbons appearing in characteristic regions that reflect their unique hybridization and ring strain. The alpha carbon (C-2) bearing both hydroxyl and carboxyl substituents typically resonates around δ 72-76 ppm [3] [24].

The cyclopropyl carbon atoms exhibit characteristic chemical shifts:

  • Cyclopropyl methine carbon (C-1'): δ 15-20 ppm
  • Cyclopropyl methylene carbons: δ 2-8 ppm
  • Carboxyl carbon: δ 175-180 ppm

Conformational Dynamics and Hydrogen Bonding

Solution-state NMR studies reveal the conformational preferences of 2-cyclopropyl-2-hydroxyacetic acid, particularly regarding the orientation of the hydroxyl group relative to the carboxyl function. Intramolecular hydrogen bonding between these groups influences both chemical shifts and coupling patterns [18] [14].

Temperature-dependent NMR studies demonstrate the dynamic nature of hydrogen bonding interactions, with coalescence temperatures providing information about the energy barriers for conformational exchange. The rigid cyclopropyl group acts as a conformational anchor, restricting rotation about the C1'-C2 bond and influencing the overall molecular geometry.

Solvent effects on NMR parameters provide additional insights into hydrogen bonding capabilities and conformational preferences. The chemical shift of the hydroxyl proton is particularly sensitive to intermolecular hydrogen bonding, varying significantly between protic and aprotic solvents [25] [26].

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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